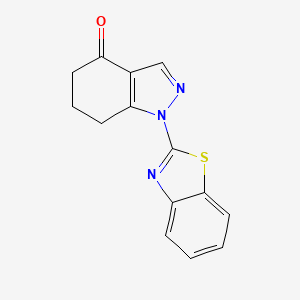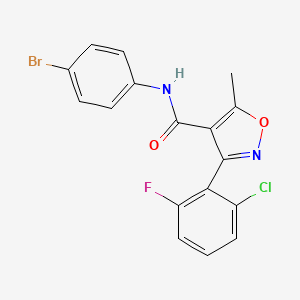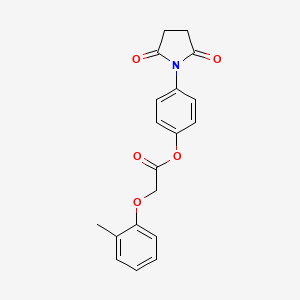
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as BI-78D3, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have promising effects in cancer research, neurodegenerative diseases, and inflammation.
作用機序
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves the inhibition of specific signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can induce cell death in cancer cells and prevent the growth of tumors. In addition, 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can increase the levels of dopamine in the brain, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have a variety of biochemical and physiological effects in various cell types and tissues. In cancer cells, 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce cell death and inhibit tumor growth. In neuronal cells, 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to increase the levels of dopamine and protect against neurodegeneration. In addition, 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is its specificity for the targeted signaling pathways, which makes it a useful tool for studying the role of these pathways in various diseases. However, one limitation of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One potential direction is the development of more potent and selective inhibitors of CK2 and MAO-B, which could have even greater therapeutic potential. Another direction is the investigation of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one in combination with other drugs or therapies, which could enhance its effectiveness in treating various diseases. Finally, the use of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one in animal models and clinical trials could provide further insight into its potential therapeutic applications.
合成法
The synthesis of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves a multi-step process that includes the reaction of 2-aminobenzothiazole with isatin to form the intermediate compound, which is then reduced and cyclized to form the final product. The synthesis of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been optimized and improved over the years, resulting in higher yields and purity of the compound.
科学的研究の応用
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. The compound has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects. In addition, 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases.
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-6-3-5-11-9(12)8-15-17(11)14-16-10-4-1-2-7-13(10)19-14/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKAZVCBWCQJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=NC4=CC=CC=C4S3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![2-(4-isopropylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5784476.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)

![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)